Comparative Potency in Whole-Cell Cholesterol Biosynthesis Inhibition: BM 15766 vs. AY 9944 and Novel DHCR7 Inhibitors
In a whole-cell assay measuring overall cholesterol biosynthesis inhibition in human HL-60 cells, BM 15766 (BM 15.766) exhibited an IC50 of 500 nM, establishing it as the most selective known DHCR7 inhibitor at the time of study. However, a novel class of N-phenethyltetrahydroisoquinolines demonstrated significantly greater potency, with compound 5f achieving an IC50 of 2.3 nM, representing a 217-fold increase in potency over BM 15766. AY 9944, another common DHCR7 inhibitor, shows an even greater potency with an IC50 of 13 nM in enzyme-based assays but exhibits complex inhibitory profiles at higher concentrations, also targeting DHCR14 [1][2][3].
| Evidence Dimension | IC50 for cholesterol biosynthesis inhibition |
|---|---|
| Target Compound Data | 500 nM |
| Comparator Or Baseline | Compound 5f: 2.3 nM; AY 9944: 13 nM (enzyme assay) |
| Quantified Difference | Compound 5f is 217-fold more potent than BM 15766; AY 9944 is 38-fold more potent than BM 15766 in enzyme assays |
| Conditions | Whole-cell assay in human HL-60 cells for BM 15766 and 5f; enzyme-based assay for AY 9944 |
Why This Matters
This quantitative difference in potency dictates the concentration range required for effective DHCR7 inhibition, with BM 15766 serving as a benchmark for selectivity studies while more potent compounds may be preferred for applications requiring minimal compound exposure.
- [1] Horling A, Müller C, Barthel R, Bracher F, Imming P. A new class of selective and potent 7-dehydrocholesterol reductase inhibitors. J Med Chem. 2012 Sep 13;55(17):7614-22. PMID: 22882119. View Source
- [2] Moebius FF, Fitzky BU, Lee JN, Paik YK, Glossmann H. Molecular cloning and expression of the human delta7-sterol reductase. Proc Natl Acad Sci U S A. 1998 Feb 17;95(4):1899-902. PMID: 9465114. View Source
- [3] Korade Z, Kim HY, Tallman KA, Liu W, Koczok K, Balogh I, Xu L, Mirnics K, Porter NA. Dose-Response Effects of 7-Dehydrocholesterol Reductase Inhibitors on Sterol Profiles and Vesicular Stomatitis Virus Replication. ACS Pharmacol Transl Sci. 2022 Oct 25;5(11):1086-1096. PMID: 36407960. View Source
